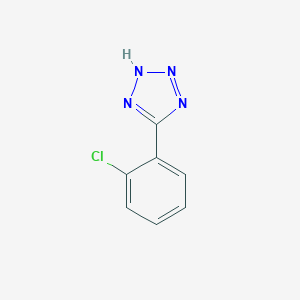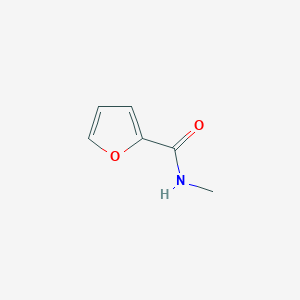![molecular formula C14H12ClN3S B186309 n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5935-13-7](/img/structure/B186309.png)
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine, also known as CCT137690, is a small molecule inhibitor that has shown promising results in the field of cancer research. It is a selective inhibitor of the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways.
作用機序
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine selectively inhibits the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways. CHK1 is activated in response to DNA damage and arrests the cell cycle to allow for DNA repair. Inhibition of CHK1 by n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine results in the accumulation of DNA damage and subsequent cell death. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the replication of cancer cells by inducing replication stress.
生化学的および生理学的効果
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
One advantage of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for CHK1. This allows for the specific inhibition of CHK1 without affecting other kinases. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and duration of treatment.
将来の方向性
There are several future directions for the study of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the combination of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine with other targeted therapies, such as PARP inhibitors. In addition, the use of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in combination with immunotherapy is an area of interest. Finally, the development of biomarkers to predict the response to n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is an important future direction.
合成法
The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 2-chlorobenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-aminothiophene and acetic anhydride. The final step involves the reaction of the resulting intermediate with cyanamide and ammonium acetate to yield n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been optimized to yield high purity and high yield.
科学的研究の応用
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as gemcitabine and cisplatin. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to sensitize cancer cells to radiation therapy. These findings suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a combination therapy for cancer treatment.
特性
CAS番号 |
5935-13-7 |
|---|---|
製品名 |
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
分子式 |
C14H12ClN3S |
分子量 |
289.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18) |
InChIキー |
WWZXQEXSMLGUOD-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
正規SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



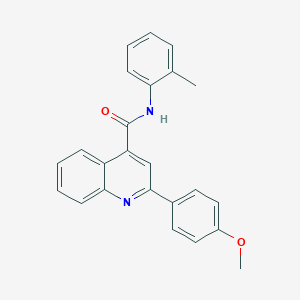
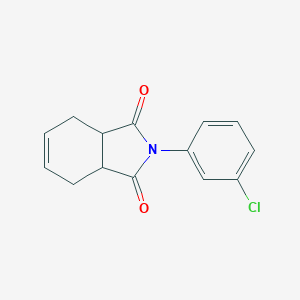
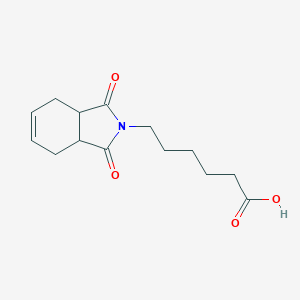
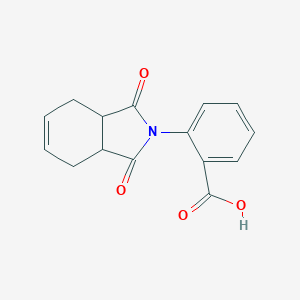
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
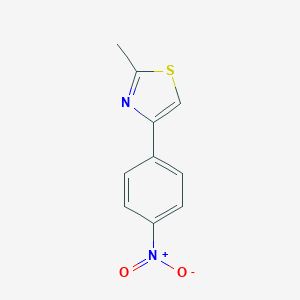

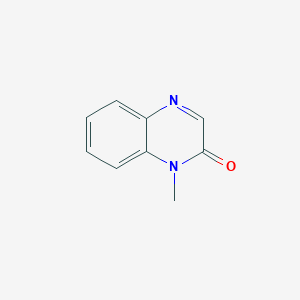
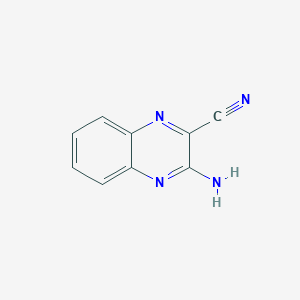
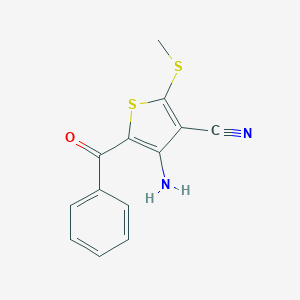
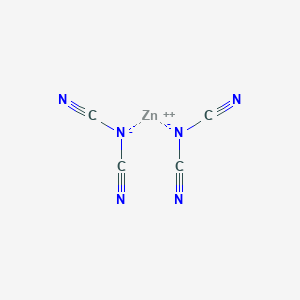
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
